molecular formula C21H20ClN3O3S B3006750 (2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide CAS No. 1164520-16-4

(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide

Cat. No.: B3006750
CAS No.: 1164520-16-4
M. Wt: 429.92
InChI Key: LMYFMNVSLTVKLT-GSIVLMJGSA-N
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Description

The compound (2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide is a complex organic molecule featuring a benzo[d]thiazole core, an acetamido group, and a chlorophenyl acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzo[d]thiazole, 2-chlorobenzaldehyde, and acetic anhydride.

    Step 1 Formation of the Benzo[d]thiazole Core: The initial step involves the formation of the benzo[d]thiazole core through a cyclization reaction. This is achieved by reacting 2-aminobenzo[d]thiazole with 2-chlorobenzaldehyde under acidic conditions.

    Step 2 Acetamidation: The resulting intermediate is then subjected to acetamidation using acetic anhydride to introduce the acetamido group.

    Step 3 Introduction of the Acrylamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and acetamido groups.

    Reduction: Reduction reactions can target the acrylamide moiety, potentially converting it to an amine.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes depending on the site of oxidation.

    Reduction: Amines or alcohols are common products.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Studies have shown potential antimicrobial properties, making it a candidate for drug development.

    Enzyme Inhibition: It may inhibit specific enzymes, useful in biochemical research.

Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents.

    Cancer Research: Preliminary studies indicate possible anti-cancer properties.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, its antimicrobial activity may involve binding to bacterial enzymes, disrupting their function. In cancer research, it might inhibit cell proliferation by interfering with signaling pathways critical for tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylacrylamide
  • (2E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-chlorophenyl)acrylamide

Uniqueness

The presence of the 2-chlorophenyl group in (2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique structure may result in different pharmacokinetics and dynamics, making it a valuable compound for further research.

Properties

IUPAC Name

(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-14(26)23-16-8-9-18-19(13-16)29-21(25(18)11-12-28-2)24-20(27)10-7-15-5-3-4-6-17(15)22/h3-10,13H,11-12H2,1-2H3,(H,23,26)/b10-7+,24-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYFMNVSLTVKLT-FDBQSXIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3Cl)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3Cl)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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